molecular formula C9H9Cl3O B8540731 3-(3,4-Dichlorophenoxy)propylchloride

3-(3,4-Dichlorophenoxy)propylchloride

Cat. No.: B8540731
M. Wt: 239.5 g/mol
InChI Key: QFNCRGWIFOVNCG-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenoxy)propylchloride is an organochlorine compound featuring a propyl backbone substituted with a 3,4-dichlorophenoxy group and a terminal chloride. The 3,4-dichlorophenoxy moiety is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance stability and bioactivity .

Properties

Molecular Formula

C9H9Cl3O

Molecular Weight

239.5 g/mol

IUPAC Name

1,2-dichloro-4-(3-chloropropoxy)benzene

InChI

InChI=1S/C9H9Cl3O/c10-4-1-5-13-7-2-3-8(11)9(12)6-7/h2-3,6H,1,4-5H2

InChI Key

QFNCRGWIFOVNCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCCl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features and substituents of 3-(3,4-Dichlorophenoxy)propylchloride with related compounds:

Compound Name Backbone Substituents Functional Groups Molecular Weight (g/mol)
This compound Propyl 3,4-Dichlorophenoxy, chloride Alkyl chloride ~235.5 (estimated)
N-[3-(3,4-Dichlorophenoxy)phenylpropyl]phosphonoacetamide (4) Phenylpropyl 3,4-Dichlorophenoxy, phosphonoacetamide Phosphonate, amine 507.3 (C₁₇H₁₆Cl₂K₂NO₅P)
6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamine (11t) Triazine-propyl 3,4-Dichlorophenoxy, 4-chlorophenyl Triazine, amine 426.06 (C₁₈H₁₉Cl₃N₅O)
3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride Pyrrolidine 3,4-Dichlorophenoxy Cyclic amine, hydrochloride 282.1 (C₁₀H₁₁Cl₂NO·HCl)
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine Propyl 3-Chlorophenoxy, cyclopropane Cyclopropane, amine 225.7 (C₁₂H₁₆ClNO)

Key Observations :

  • Chlorine Substitution: The 3,4-dichloro configuration (as in the target compound) enhances electron withdrawal compared to mono-chlorinated (e.g., 3-chlorophenoxy in ) or non-halogenated analogues (e.g., phenoxy in ). This increases lipophilicity and resistance to metabolic degradation .
  • Functional Groups : The terminal chloride in the target compound may participate in nucleophilic substitution reactions, unlike phosphonate or amine derivatives, which are more suited for hydrogen bonding or metal coordination .

Insights :

  • The lower yield of 11t (15%) versus 4 (48%) suggests that triazine formation is less efficient than phosphonate coupling .
  • The higher yield of phenoxy derivative 5 (62%) compared to dichlorophenoxy analogue 4 (48%) indicates steric or electronic challenges in handling dichloro-substituted intermediates .

Physicochemical Properties

NMR Data Comparison :

  • Aromatic Protons: Compounds with 3,4-dichlorophenoxy (e.g., 4 ) show downfield shifts (δ 6.70–7.30) due to electron withdrawal, whereas non-halogenated analogues (e.g., 5 ) resonate upfield (δ 6.70–7.30 but fewer split peaks).
  • ³¹P NMR : Phosphonate derivatives (4, 5, 6) exhibit δ ~13.5–13.7 ppm, indicative of similar electronic environments .

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